Leuprolide Acetate EP Impurity D is a synthetic peptide derivative of Leuprolide, a gonadotropin-releasing hormone (GnRH) analog. This compound is primarily used in pharmaceutical research and development, particularly in the context of hormone-related therapies. It is classified as an impurity of Leuprolide Acetate, which is utilized in the treatment of hormone-responsive cancers such as prostate cancer and conditions like endometriosis.
Leuprolide Acetate EP Impurity D can be sourced from various suppliers, including Sigma-Aldrich and Axios Research, where it is available as a certified reference material. It falls under the classification of pharmaceutical secondary standards and is often used in quality control settings to assess the purity and composition of Leuprolide formulations . The compound has a molecular formula of and a molecular weight of approximately 1251.46 g/mol .
The synthesis of Leuprolide Acetate EP Impurity D typically involves peptide coupling reactions, which can be performed using either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The SPPS method, originally described by Merrifield, allows for the sequential addition of protected amino acids to form a nonapeptide chain .
Leuprolide Acetate EP Impurity D has a complex molecular structure characterized by multiple amino acid residues. Its structure includes:
The InChI key for this compound is GFIJNRVAKGFPGQ-LIJARHBVSA-N, which provides a unique identifier for its chemical structure .
Leuprolide Acetate EP Impurity D can undergo several types of chemical reactions:
Leuprolide Acetate EP Impurity D has several scientific applications:
This compound's unique properties make it valuable in both research settings and pharmaceutical development processes.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8